N-cyclopropyl-N-propylsulfamoyl chloride
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Overview
Description
N-cyclopropyl-N-propylsulfamoyl chloride: is an organic compound with the molecular formula C₆H₁₂ClNO₂S and a molecular weight of 197.68 g/mol . This compound is characterized by the presence of a cyclopropyl group, a propyl group, and a sulfamoyl chloride functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-propylsulfamoyl chloride typically involves the reaction of cyclopropylamine and propylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclopropylamine} + \text{Propylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-propylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substituted Sulfamoyl Compounds: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
N-cyclopropyl-N-propylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfamoyl derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-propylsulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.
Comparison with Similar Compounds
- N-cyclopropyl-N-methylsulfamoyl chloride
- N-cyclopropyl-N-ethylsulfamoyl chloride
- N-propylsulfamoyl chloride
Comparison: N-cyclopropyl-N-propylsulfamoyl chloride is unique due to the presence of both cyclopropyl and propyl groups, which impart distinct chemical properties
Properties
Molecular Formula |
C6H12ClNO2S |
---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
N-cyclopropyl-N-propylsulfamoyl chloride |
InChI |
InChI=1S/C6H12ClNO2S/c1-2-5-8(6-3-4-6)11(7,9)10/h6H,2-5H2,1H3 |
InChI Key |
RYCPVBGSUAGBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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